Antipyrylazo III disodium
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antipyrylazo III disodium involves the azo coupling reaction of 4-antipyrylmethylamine with 3,6-dihydroxy-2,7-naphthalenedisulfonic acid. The reaction typically occurs under acidic conditions to facilitate the diazotization of the amine group, followed by coupling with the naphthalenedisulfonic acid .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Antipyrylazo III disodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the azo groups, affecting the compound’s chromophoric properties.
Substitution: The sulfonic acid groups can participate in substitution reactions, modifying the compound’s solubility and binding properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce amines .
Scientific Research Applications
Antipyrylazo III disodium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Antipyrylazo III disodium involves its ability to form complexes with divalent cations such as calcium. The compound undergoes a color change upon binding to these cations, which can be measured spectrophotometrically. This property makes it a valuable tool for monitoring calcium levels in various systems .
Comparison with Similar Compounds
Similar Compounds
Arsenazo III: Another metallochromic indicator used for calcium determination.
Eriochrome® Black T: Used for complexometric titrations of metal ions.
Murexide: Employed in the determination of calcium and other metal ions.
Uniqueness
Antipyrylazo III disodium is unique due to its high specificity for calcium ions and its ability to provide accurate measurements in complex biological and chemical systems. Its distinct chromophoric properties and stability under various conditions make it a preferred choice for many applications .
Properties
CAS No. |
1092119-83-9 |
---|---|
Molecular Formula |
C32H26N8Na2O10S2 |
Molecular Weight |
792.7 g/mol |
IUPAC Name |
disodium;3,6-bis[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C32H28N8O10S2.2Na/c1-17-25(31(43)39(37(17)3)20-11-7-5-8-12-20)33-35-27-22(51(45,46)47)15-19-16-23(52(48,49)50)28(30(42)24(19)29(27)41)36-34-26-18(2)38(4)40(32(26)44)21-13-9-6-10-14-21;;/h5-16,41-42H,1-4H3,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2 |
InChI Key |
JJNMVMQGDVWCSQ-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C(N(N(C5=O)C6=CC=CC=C6)C)C)O)O.[Na+].[Na+] |
Origin of Product |
United States |
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